

(R)-(-)-2-Chloromandelic acid CAS number 52950-18-2

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Compound of Interest

Compound Name: (R)-(-)-2-Chloromandelic acid

Cat. No.: B032241

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An In-depth Technical Guide on (R)-(-)-2-Chloromandelic Acid

Introduction

(R)-(-)-2-Chloromandelic acid, with the CAS number 52950-18-2, is a chiral organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of mandelic acid, it features a chlorine atom at the ortho position of the phenyl ring. [1] This molecule is a crucial chiral building block, primarily utilized as an intermediate in the asymmetric synthesis of various pharmaceuticals, most notably the anti-platelet agent (S)-clopidogrel.[2][3] Its utility also extends to its application as a chiral resolving agent for the separation of racemic mixtures.[4] This guide provides a comprehensive overview of its chemical properties, synthesis and resolution methodologies, key applications, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

(R)-(-)-2-Chloromandelic acid is a white to off-white crystalline solid.[1] It is soluble in polar solvents such as water and alcohols.[1] The presence of both a carboxylic acid and a hydroxyl group allows it to participate in a variety of chemical reactions, including esterification and amidation.[1]

Table 1: Physicochemical Properties of (R)-(-)-2-Chloromandelic Acid

Property	Value	Reference(s)
CAS Number	52950-18-2	[5]
Molecular Formula	C ₈ H ₇ ClO ₃	[5][6]
Molecular Weight	186.59 g/mol	[5]
Melting Point	119-121 °C	[5][6][7]
Optical Activity [α] _{23/D}	-126° (c = 3 in H ₂ O)	[5]
Boiling Point	350.3 ± 27.0 °C at 760 mmHg	[6]
Density	1.5 ± 0.1 g/cm ³	[6]
Appearance	White crystalline powder	[1][6]
Purity/Assay	Typically ≥98%	[5][8]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
InChI	1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1	[5]
InChI Key	RWOLDZZTBNYTMS-SSDOTTSWSA-N	[5]
SMILES	O--INVALID-LINK--c1ccccc1Cl	[5]
Beilstein Registry Number	2693370	[5][8]
MDL Number	MFCD00798429	[5][8]

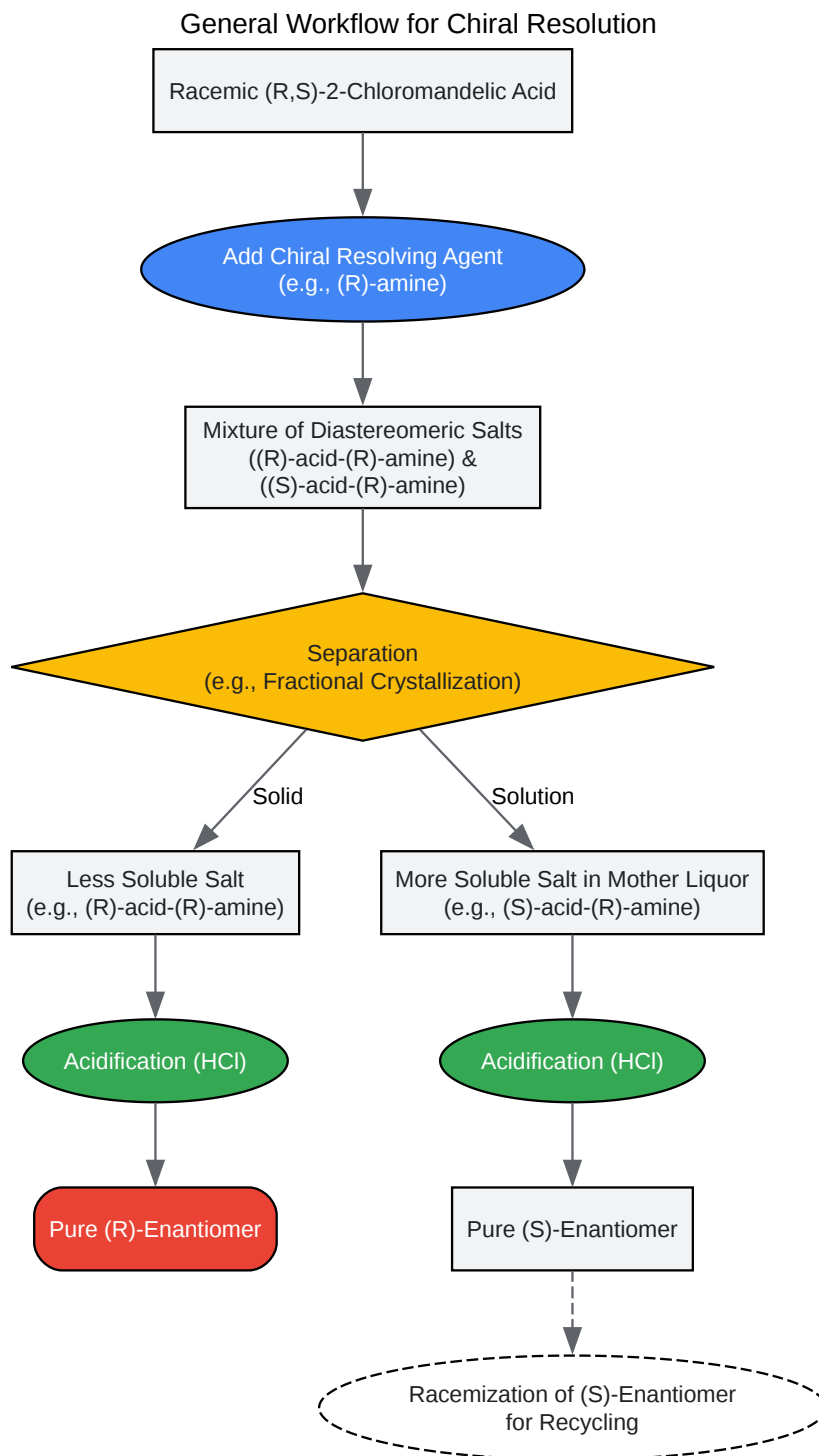
Synthesis and Resolution

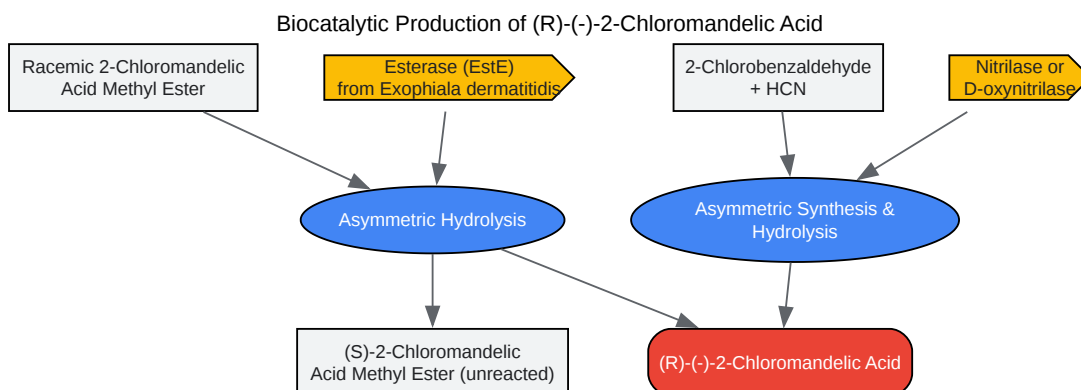
Optically pure **(R)-(-)-2-chloromandelic acid** is primarily obtained through the resolution of its racemic mixture. Several methods have been developed, including classical chemical resolution via diastereomeric salt formation and modern biocatalytic approaches.

Resolution via Diastereomeric Salt Formation

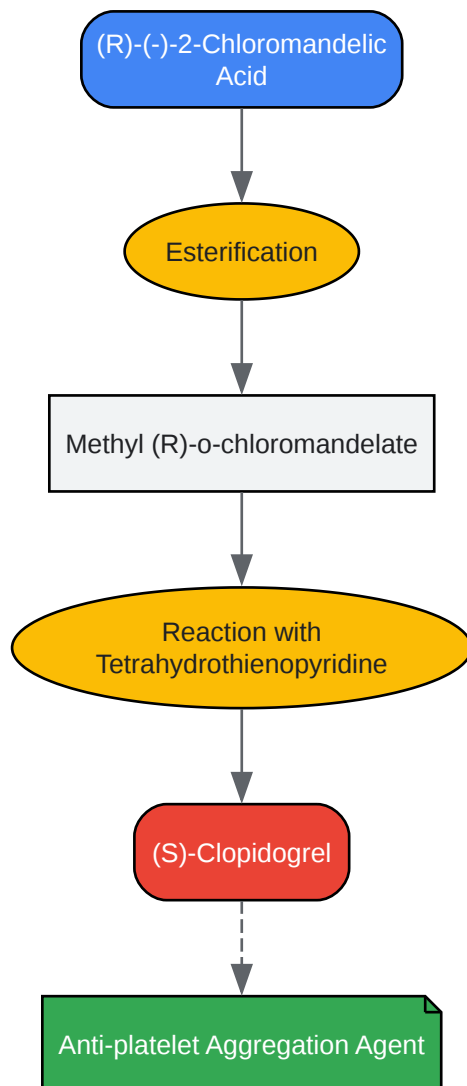
This is a common industrial method for separating enantiomers.^[9] It involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility.^[9]

- (R)-(+)-N-benzyl-1-phenylethylamine: This chiral amine has been effectively used to resolve racemic 2-chloromandelic acid.^{[2][10]} The less soluble diastereomeric salt is separated by crystallization, and the pure enantiomer is then recovered by acidification.^[2]
- Levetiracetam (LEV): LEV has been shown to selectively co-crystallize with the (S)-enantiomer of 2-chloromandelic acid, allowing for the separation of the (R)-enantiomer from the mother liquor.^[4] In one experiment, this method yielded (R)-2-CIMA with an enantiomeric excess (%e.e.) of up to 76% in the liquid phase.^[4]
- D-O,O'-di-(p-toluoyl)-tartaric acid: An efficient resolution process has been described using this resolving agent in the presence of Ca^{2+} , which mediates the coordination.^[11] This method is part of a recycle process where the undesired (S)-enantiomer can be racemized and reused.^[11]





Role in (S)-Clopidogrel Synthesis



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